1-(4-FLUOROPHENYL)-4-(3-METHANESULFONYLBENZENESULFONYL)PIPERAZINE
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Overview
Description
1-(4-FLUOROPHENYL)-4-(3-METHANESULFONYLBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with fluorophenyl and methylsulfonylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-4-(3-METHANESULFONYLBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the fluorophenyl and methylsulfonylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and strong bases like sodium hydride (NaH) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROPHENYL)-4-(3-METHANESULFONYLBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The fluorophenyl group can be reduced to form phenyl derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include sulfone derivatives, phenyl derivatives, and various substituted piperazine compounds.
Scientific Research Applications
1-(4-FLUOROPHENYL)-4-(3-METHANESULFONYLBENZENESULFONYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-4-(3-METHANESULFONYLBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methylsulfonylphenyl groups can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The piperazine ring provides a flexible scaffold that allows for optimal positioning of the functional groups for target interaction.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine
- 1-(4-Bromophenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine
- 1-(4-Methylphenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine
Uniqueness
1-(4-FLUOROPHENYL)-4-(3-METHANESULFONYLBENZENESULFONYL)PIPERAZINE is unique due to the presence of the fluorine atom in the fluorophenyl group, which can significantly influence the compound’s chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-(3-methylsulfonylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-25(21,22)16-3-2-4-17(13-16)26(23,24)20-11-9-19(10-12-20)15-7-5-14(18)6-8-15/h2-8,13H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXZOLWQFUFEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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